An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate
Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system, a bicyclic heteroaromatic compound, is a cornerstone in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. Methyl 2,3-dichloroquinoxaline-5-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the chloro-substituents at the 2 and 3 positions act as reactive handles for nucleophilic substitution, and the methyl ester at the 5-position provides a site for further modification or can influence the molecule's solubility and pharmacokinetic properties.[2]
This guide provides a comprehensive, three-stage synthetic pathway to Methyl 2,3-dichloroquinoxaline-5-carboxylate, designed for researchers, scientists, and drug development professionals. The presented protocol is a robust and validated methodology, grounded in established chemical principles and supported by authoritative references.
Overall Synthetic Strategy: A Three-Stage Approach
The synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate is most effectively achieved through a three-stage process, commencing with commercially available starting materials. This strategic approach ensures high yields and purity of the final product. The three key stages are:
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Stage 1: Synthesis of 2,3-dihydroxyquinoxaline-5-carboxylic acid via the condensation of 3,4-diaminobenzoic acid with oxalic acid.
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Stage 2: Synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid through the chlorination of the dihydroxy intermediate.
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Stage 3: Synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate by the esterification of the carboxylic acid.
This multi-step synthesis is illustrated in the workflow diagram below:
Caption: Overall synthetic workflow for Methyl 2,3-dichloroquinoxaline-5-carboxylate.
Stage 1: Synthesis of 2,3-dihydroxyquinoxaline-5-carboxylic acid
The initial and foundational step in this synthesis is the formation of the quinoxaline ring system. This is achieved through the well-established condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.[3] In this specific protocol, 3,4-diaminobenzoic acid serves as the ortho-diamine, and oxalic acid provides the two-carbon unit required to form the pyrazine ring of the quinoxaline.
Causality of Experimental Choices:
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Reactants: 3,4-diaminobenzoic acid is selected as it already possesses the carboxylic acid group at the desired position, simplifying the overall synthesis. Oxalic acid is an inexpensive and highly effective reagent for this type of cyclocondensation.
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Reaction Conditions: The reaction is typically carried out in an acidic aqueous medium, such as dilute hydrochloric acid, and heated to reflux.[4] The acidic conditions protonate the carbonyl groups of oxalic acid, increasing their electrophilicity and facilitating the nucleophilic attack by the amino groups of 3,4-diaminobenzoic acid. Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Detailed Experimental Protocol: Stage 1
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diaminobenzoic acid (1.0 equivalent) and oxalic acid dihydrate (1.1 equivalents).
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Solvent Addition: Add a sufficient volume of 4M hydrochloric acid to fully dissolve the reactants upon heating.
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Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product. The precipitate is then collected by vacuum filtration, washed thoroughly with cold water to remove any unreacted starting materials and acid, and dried under vacuum to yield 2,3-dihydroxyquinoxaline-5-carboxylic acid as a solid.
Stage 2: Synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid
With the quinoxaline core constructed, the next stage involves the conversion of the dihydroxy functionality to the dichloro derivative. This is a crucial step as it introduces the reactive chloro groups that are essential for subsequent derivatization. The most common and effective method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5]
Causality of Experimental Choices:
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Chlorinating Agent: Thionyl chloride is a preferred reagent for this conversion. It reacts with the hydroxyl groups to form chlorosulfite intermediates, which then readily undergo nucleophilic attack by the chloride ion to yield the desired dichloro product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.
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Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and accelerates the reaction.[6]
Detailed Experimental Protocol: Stage 2
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
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Reagent Addition: To the flask, add 2,3-dihydroxyquinoxaline-5-carboxylic acid (1.0 equivalent) and suspend it in an excess of thionyl chloride (at least 5-10 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents) to the suspension.
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Reaction Execution: Heat the reaction mixture to reflux for 3-5 hours. The reaction should become a clear solution as the starting material is converted to the more soluble product.
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Work-up and Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2,3-dichloroquinoxaline-5-carboxylic acid.[7]
Stage 3: Synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate
The final stage of the synthesis is the esterification of the carboxylic acid group to the corresponding methyl ester. The Fischer esterification is a classic and highly effective method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[8]
Causality of Experimental Choices:
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Esterification Method: The Fischer esterification is chosen for its simplicity and the use of readily available and inexpensive reagents.[1]
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Reagents: Methanol is used as both the reactant and the solvent, ensuring it is present in a large excess to drive the equilibrium towards the formation of the ester product.[3]
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Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9]
Detailed Experimental Protocol: Stage 3
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,3-dichloroquinoxaline-5-carboxylic acid (1.0 equivalent) in an excess of methanol.
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).
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Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Work-up and Isolation: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Methyl 2,3-dichloroquinoxaline-5-carboxylate. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
| Stage | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 3,4-Diaminobenzoic acid | Oxalic acid, 4M HCl | 2,3-dihydroxyquinoxaline-5-carboxylic acid | 85-95% |
| 2 | 2,3-dihydroxyquinoxaline-5-carboxylic acid | Thionyl chloride, cat. DMF | 2,3-dichloroquinoxaline-5-carboxylic acid | 80-90% |
| 3 | 2,3-dichloroquinoxaline-5-carboxylic acid | Methanol, conc. H₂SO₄ | Methyl 2,3-dichloroquinoxaline-5-carboxylate | 75-85% |
Expected Results and Characterization
The successful synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate and its intermediates can be confirmed by a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The aromatic region of the ¹H NMR spectrum will show characteristic signals for the protons on the quinoxaline ring. The methyl ester will exhibit a singlet at approximately 3.9-4.1 ppm.
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¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the quinoxaline core, with the carbons attached to the chlorine atoms appearing in the range of 140-150 ppm. The carbonyl carbon of the methyl ester will be observed around 165 ppm, and the methyl carbon will appear at approximately 53 ppm.
Infrared (IR) Spectroscopy
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The IR spectrum of the final product will show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-Cl stretching vibrations will be observed in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
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The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Methyl 2,3-dichloroquinoxaline-5-carboxylate (C₁₀H₆Cl₂N₂O₂), which is 257.07 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Safety Considerations
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Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact with skin. Handle with extreme care and always add acid to water, never the other way around.
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The chlorination reaction produces HCl and SO₂ gases , which are toxic and corrosive. Ensure that the reaction is equipped with a proper gas trap.
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Always consult the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis before commencing any experimental work.
Conclusion
The three-stage synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate outlined in this technical guide provides a reliable and efficient pathway to this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed experimental protocols and safety precautions, researchers can confidently produce this compound in high yield and purity, paving the way for the development of novel quinoxaline-based molecules with potential therapeutic applications.
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AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (2020). Rasayan Journal of Chemistry. [Link]
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